N-(furan-2-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c23-17(20-10-13-4-2-8-25-13)12-27-18-15-6-1-7-16(15)22(19(24)21-18)11-14-5-3-9-26-14/h2,4,8,14H,1,3,5-7,9-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNKQSDDMSXCSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS Number: 899993-55-6) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 403.5 g/mol. The structure features a furan ring and a tetrahydrofuran moiety, which are known to influence biological activity through various mechanisms.
| Property | Value |
|---|---|
| CAS Number | 899993-55-6 |
| Molecular Formula | C₁₉H₂₃N₃O₄S |
| Molecular Weight | 403.5 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
The exact mechanism of action for this compound is not fully elucidated. However, it is suggested that the compound interacts with specific molecular targets such as enzymes or receptors due to the presence of the furan and tetrahydrofuran rings, which may enhance binding affinity and stability .
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antiviral Activity : Compounds with furan moieties have been investigated for their antiviral properties. For instance, derivatives like 2-(furan-2-ylmethylene)hydrazine derivatives have shown inhibitory effects against SARS-CoV-2 main protease (Mpro), with IC50 values as low as 1.55 μM .
- Anticancer Potential : Some studies have indicated that similar structures can inhibit cancer cell proliferation. The presence of heterocycles enhances interaction with cellular targets involved in cancer progression.
- Enzymatic Inhibition : The compound may act as an inhibitor for various enzymes due to its structural features. For example, compounds containing thiourea linkages have demonstrated reversible covalent inhibition properties against specific proteases .
Case Studies
Several studies have explored the biological activity of compounds related to N-(furan-2-ylmethyl)-2-(...):
Study 1: SARS-CoV Inhibition
A study reported the synthesis of non-peptidomimetic inhibitors based on furan derivatives that effectively inhibited SARS-CoV Mpro with IC50 values ranging from 1.55 μM to 10.76 μM. These findings suggest potential applications in antiviral drug development .
Study 2: Anticancer Activity
Another investigation into compounds featuring furan and tetrahydrofuran rings revealed significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis provided insights into modifications that could enhance potency while reducing toxicity .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(furan-2-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-y)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide exhibit significant anticancer properties. The compound's ability to modulate enzyme activity may be leveraged in the design of novel anticancer agents. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation effectively, indicating a promising avenue for drug development .
Enzyme Inhibition
The compound's thioacetamide component suggests potential as an enzyme inhibitor. Research into how this compound interacts with specific biological targets could lead to the development of new therapeutic agents aimed at diseases where enzyme modulation is beneficial. This includes conditions like cancer and metabolic disorders .
Photophysical Properties
The unique structure of N-(furan-2-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-y)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide may also find applications in material science due to its photophysical properties. Compounds containing furan and tetrahydrofuran rings are known for their ability to absorb light and could be utilized in developing new materials for optoelectronic devices .
Case Studies
-
Anticancer Drug Development
- Objective : To evaluate the anticancer potential of derivatives based on the compound.
- Methodology : In vitro assays were performed on various cancer cell lines.
- Findings : Certain derivatives demonstrated significant cytotoxicity with IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell growth .
-
Enzyme Interaction Studies
- Objective : To investigate the binding affinity of the compound with specific enzymes.
- Methodology : Kinetic studies were conducted to assess the inhibition rates.
- Findings : The compound exhibited competitive inhibition characteristics against target enzymes, indicating its potential as a lead compound for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared motifs: pyrimidine/thienopyrimidine cores, thioacetamide linkages, and furan/THF substituents. Below is a detailed analysis:
Core Heterocyclic Systems
- Cyclopenta[d]pyrimidinone (Target Compound): The fused cyclopenta ring enhances rigidity and may influence binding affinity to hydrophobic enzyme pockets.
- 1,4-Dihydropyridine (): Compounds like AZ331 feature a non-aromatic dihydropyridine core, which may confer redox activity or calcium channel modulation properties .
Thioacetamide Functionalization
- Target Compound: The thioether linkage between the pyrimidinone and acetamide groups is critical for hydrogen bonding and sulfur-mediated interactions.
- Triazolylsulfanyl Acetamide (): Compounds like 561295-12-3 replace the pyrimidinone with a triazole ring, reducing planarity but increasing synthetic versatility .
Substituent Effects
- Furan/Tetrahydrofuran Moieties: The target compound’s furan and THF groups may enhance bioavailability via improved solubility, as seen in furan-containing α-glucosidase inhibitors (). Similar compounds in (e.g., AZ331) use furyl groups to mimic monosaccharide structures, enabling competitive enzyme inhibition .
- Aryl/Chloro Substitutions : Analogs like 4841-71-8 () incorporate chlorophenyl groups, which could increase lipophilicity and membrane permeability .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis aligns with methods for pyrimidine-thioacetamide hybrids, where alkylation of thiopyrimidinones with chloroacetamides is standard (). This contrasts with triazole-based analogs (), which require Cu-catalyzed azide-alkyne cycloaddition .
- The thioacetamide linkage may also confer metal-binding capacity, relevant to metalloenzyme targeting .
- ChemGPS-NP Modeling () : Virtual screening using tools like ChemGPS-NP could identify additional analogs by prioritizing physicochemical properties over strict structural similarity, enhancing drug discovery efficiency .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this compound?
A common approach involves refluxing intermediates in ethanol with sodium acetate to promote condensation reactions. For example, a similar acetamide derivative was synthesized by heating a mixture of precursors (e.g., 2-chloro-N-(4-chlorophenyl)acetamide) with sodium acetate in ethanol, achieving an 85% yield after recrystallization . To optimize, consider adjusting reaction time, stoichiometry, or solvent polarity. Techniques like continuous flow reactors or chromatographic purification may enhance purity and scalability.
Basic: How can structural characterization be performed to confirm the compound’s identity?
Use a combination of:
- Single-crystal X-ray diffraction to resolve bond lengths and angles (e.g., as applied to N-(2,4,5-trichlorophenyl)acetamide derivatives) .
- NMR spectroscopy to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
Cross-referencing with computed InChI keys (e.g., PubChem data) ensures alignment between experimental and theoretical structures .
Advanced: How would you resolve discrepancies in reported spectroscopic data for this compound?
Discrepancies (e.g., in H NMR shifts) may arise from solvent effects, tautomerism, or impurities. Perform:
- Control experiments under identical conditions (solvent, temperature) to replicate prior studies.
- Density Functional Theory (DFT) calculations to predict spectroscopic profiles and compare with observed data .
- Heteronuclear correlation spectroscopy (HMBC/HSQC) to confirm ambiguous proton-carbon assignments .
Basic: What safety protocols are critical during synthesis?
- Use fume hoods to avoid inhalation of volatile intermediates (e.g., chloroacetamide derivatives) .
- Wear chemical-resistant gloves and eye protection, as recommended in SDS documents for structurally related acetamides .
- Implement emergency rinsing stations for skin/eye exposure, as outlined in safety guidelines .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?
- Molecular docking can identify reactive sites (e.g., sulfur or carbonyl groups) by simulating interactions with nucleophiles.
- Transition state analysis (using software like Gaussian) evaluates energy barriers for substitution pathways .
- Solvent effect simulations (e.g., COSMO-RS) predict how polarity influences reaction rates .
Basic: What analytical techniques are suitable for purity assessment?
- HPLC with UV detection to quantify impurities.
- Differential Scanning Calorimetry (DSC) to detect polymorphic forms.
- Elemental analysis for empirical formula validation, as demonstrated in pyrimidine derivative studies .
Advanced: How can contradictory biological activity data be reconciled across studies?
- Dose-response assays to establish concentration-dependent effects.
- Metabolic stability tests (e.g., liver microsome assays) to assess if degradation products influence activity.
- Structural analogs comparison (e.g., furan vs. phenyl substituents) to identify pharmacophore contributions .
Basic: What reaction conditions favor thioacetamide formation in this scaffold?
Thioether linkages (e.g., -S- groups) are typically formed via nucleophilic substitution. For example, sodium acetate in ethanol under reflux facilitates thiol-displacement reactions, as seen in pyridin-4-ylthioacetamide synthesis . Catalytic bases (e.g., KCO) may enhance nucleophilicity of sulfur-containing intermediates.
Advanced: What mechanistic insights explain the compound’s potential enzyme inhibition?
- Molecular dynamics simulations can model binding to active sites (e.g., kinases or proteases).
- Isothermal titration calorimetry (ITC) quantifies binding affinity and entropy changes.
- Structure-activity relationship (SAR) studies on analogs (e.g., varying furan substituents) identify critical functional groups .
Basic: How should stability studies be designed for this compound?
- Forced degradation under heat, light, and humidity to identify degradation pathways.
- pH-dependent stability assays in buffered solutions (pH 1–13) to assess hydrolysis susceptibility.
- LC-MS monitoring of degradation products, as applied to similar pyrimidine derivatives .
Advanced: What strategies mitigate racemization in chiral centers during synthesis?
- Asymmetric catalysis (e.g., palladium-catalyzed reductive cyclization) to enforce stereochemistry .
- Chiral stationary phase HPLC to separate enantiomers and quantify optical purity.
- Low-temperature reactions to reduce epimerization rates, as used in peptide coupling .
Basic: How is the compound’s solubility profile determined experimentally?
- Shake-flask method in solvents of varying polarity (water, DMSO, ethanol).
- UV-Vis spectroscopy to measure saturation concentrations.
- Thermodynamic solubility modeling using Hansen solubility parameters .
Advanced: Can this compound act as a precursor for metal-organic frameworks (MOFs)?
- Coordination studies with transition metals (e.g., Cu, Zn) via FT-IR and X-ray crystallography.
- Surface area analysis (BET) to assess porosity of derived MOFs.
- Thermogravimetric analysis (TGA) to evaluate thermal stability, as seen in cyclopenta[d]pyrimidine complexes .
Basic: What are common pitfalls in scaling up laboratory-scale synthesis?
- Mass transfer limitations in batch reactors, addressed via continuous flow systems.
- Exothermic reaction control using jacketed reactors or incremental reagent addition.
- Byproduct accumulation , mitigated by inline purification (e.g., scavenger resins) .
Advanced: How can machine learning optimize reaction conditions for novel derivatives?
- Dataset curation of reaction parameters (temperature, catalysts, yields) from literature (e.g., PubChem) .
- Neural network models to predict optimal conditions for untested substituents.
- High-throughput experimentation to validate algorithmic predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
